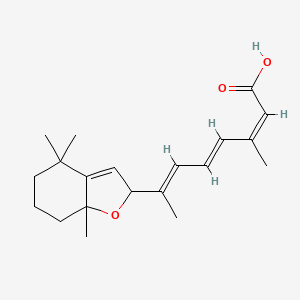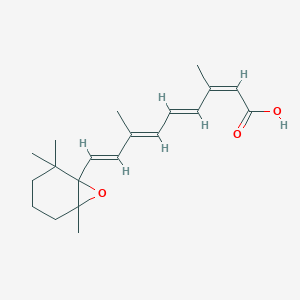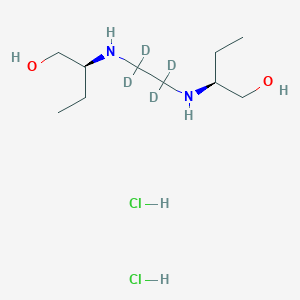
(S,S)-Ethambutol-d4 bishydrochloride
Übersicht
Beschreibung
(S,S)-Ethambutol-d4 bishydrochloride, a derivative of ethambutol, is recognized for its S,S absolute stereochemistry. This stereochemistry has been unambiguously determined through the synthesis of its possible stereomers and separation by chiral chromatography (Blessington & Beiraghi, 1990). Ethambutol acts as a ligand for various metal ions, such as copper(II), forming complexes with applications in medicinal and analytical chemistry (Verissimo et al., 2018).
Synthesis Analysis
The synthesis of ethambutol, the key intermediate for (S,S)-Ethambutol-d4 bishydrochloride, involves multiple steps, starting from 1-butene, chlorine, and acetonitrile, leading to (R,S)-2-aminobutanol and its resolution into optically pure enantiomers. The final product is obtained through reactions with 1,2-dichloroethane, showcasing the detailed synthetic pathway to achieve the desired stereochemistry (Xi-long, 2004).
Molecular Structure Analysis
Computational studies have detailed the molecular structure and properties of ethambutol, utilizing density functional theory (DFT) calculations to determine its molecular structure, electronic properties, and reactivity descriptors. These studies offer insights into the molecular geometry and electronic structure that underpin its chemical behavior and interactions (Salgado-Morán et al., 2013).
Chemical Reactions and Properties
Ethambutol's ability to form metal complexes, particularly with copper(II), highlights its chemical reactivity and potential application in forming complexes with medicinal and analytical applications. Structural studies of these complexes provide a basis for understanding the coordination geometry and the ligand's role in complex formation (Verissimo et al., 2018).
Physical Properties Analysis
The physical properties of ethambutol dihydrochloride, including its hygroscopic nature and implications for drug formulation and stability, have been addressed by exploring multicomponent solid forms. These studies aim to reduce the hygroscopicity of ethambutol to improve its formulation stability (Diniz et al., 2017).
Chemical Properties Analysis
The chemical properties of ethambutol, such as its interaction with metal ions and formation of complexes, have been extensively studied. These interactions not only highlight the chemical versatility of ethambutol but also its potential for further application in the development of novel compounds with enhanced properties (Verissimo et al., 2018).
Wissenschaftliche Forschungsanwendungen
1. Structural and Diffusion Behavior in Complexes
(S,S)-Ethambutol, as its dihydrochloride, forms complexes with metal ions like copper(II), which are significant in medicinal and analytical chemistry. Studies on the structure of these complexes reveal insights into the coordination geometry of copper(II) in aqueous solutions. For instance, a 1:1 complex between ethambutol and copper(II) shows a pentacoordinate structure with a distorted square pyramidal geometry. This has implications for the understanding of drug-metal interactions and their applications in various fields (Verissimo et al., 2018).
2. Analytical Methodology Development
(S,S)-Ethambutol-d4 bishydrochloride has been used as an internal standard for the determination of ethambutol in plasma. This involves the conversion of ethambutol and the internal standard into their trifluoroacetyl derivatives, followed by selected ion monitoring. This method aids in studying the bioavailability and pharmacokinetics of the drug (Ohya et al., 1980).
3. Stereochemistry Studies
Ethambutol's stereochemistry has been studied using chiral liquid chromatography and synthesis, with a focus on its S,S absolute stereochemistry. This type of research is crucial in understanding the drug's therapeutic effectiveness and in developing methods for analyzing therapeutic tablets (Blessington & Beiraghi, 1990).
4. Reducing Hygroscopicity in Drug Formulations
Research on (S,S)-Ethambutol has led to the development of multicomponent crystal forms to reduce its hygroscopicity. This is particularly important for improving the stability and efficacy of tuberculosis treatments (Diniz et al., 2017).
5. Enhanced Drug Processability
Studies on improving the processability of ethambutol hydrochloride, such as through spherical agglomeration, have been conducted. This enhances the drug's flow, compressibility, and packing characteristics, vital for pharmaceutical manufacturing (Nitsure et al., 2019).
6. Transport Properties in Solutions
Research into the transport properties of aqueous ethambutol dihydrochloride solutions provides insights into drug behavior in solution, which is crucial for understanding its pharmacokinetics and potential drug-drug interactions (Verissimo et al., 2015).
Safety And Hazards
The safety and hazards associated with a compound like Ethambutol-d4 would be determined through a combination of in vitro toxicity testing, animal studies, and clinical trials12.
Zukünftige Richtungen
The future directions for a compound like Ethambutol-d4 could include further optimization of the synthesis process, investigation of new therapeutic applications, and development of new formulations or delivery methods1314.
Please note that this is a general overview and may not apply specifically to “(S,S)-Ethambutol-d4 bishydrochloride”. For detailed information, it’s best to refer to specific scientific literature or databases dedicated to this compound.
Eigenschaften
IUPAC Name |
(2S)-2-[[1,1,2,2-tetradeuterio-2-[[(2S)-1-hydroxybutan-2-yl]amino]ethyl]amino]butan-1-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O2.2ClH/c1-3-9(7-13)11-5-6-12-10(4-2)8-14;;/h9-14H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1/i5D2,6D2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAHHJJRFHRVPV-QGTYBEAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCCNC(CC)CO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N[C@@H](CC)CO)N[C@@H](CC)CO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S,S)-Ethambutol-d4 bishydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,4S)-3-Hexyl-4-[(2S)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-2-oxetanone](/img/structure/B1141040.png)
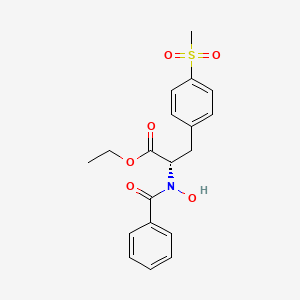
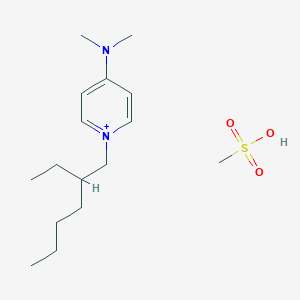
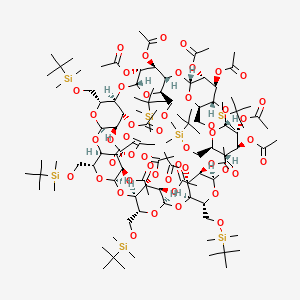






![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)
